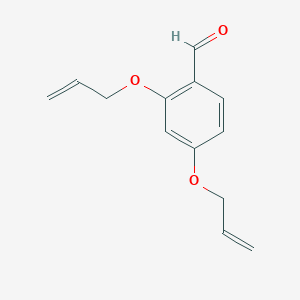

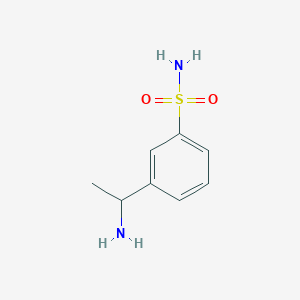

![molecular formula C13H8BrN3O2 B1276268 2-(1,3-Benzodioxol-5-yl)-3-bromoimidazo[1,2-a]pyrimidine CAS No. 866145-38-2](/img/structure/B1276268.png)

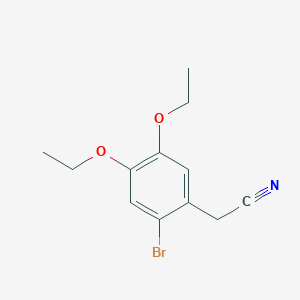

2-(1,3-Benzodioxol-5-yl)-3-bromoimidazo[1,2-a]pyrimidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “2-(1,3-Benzodioxol-5-yl)-3-bromoimidazo[1,2-a]pyrimidine” is a complex organic molecule. Unfortunately, there is limited information available specifically about this compound .

Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(1,3-Benzodioxol-5-yl)-3-bromoimidazo[1,2-a]pyrimidine” are not well-documented in the available resources .Scientific Research Applications

Antifungal Agent

- Application Summary: The compound “(2E)-2-[1-(1,3-Benzodioxol-5-yl)-3-(1H-imidazol-1-yl)propylidene]-N-(2-chlorophenyl)hydrazinecarboxamide” has been synthesized and evaluated as a new antifungal agent .

- Methods of Application: The compound was synthesized and characterized using various spectroscopic tools . The configuration of the imine moiety of the molecule was identified with the aid of single crystal X-ray analysis .

- Results or Outcomes: The compound was evaluated for its antifungal potential against four different fungal strains .

Anticancer Agent

- Application Summary: A series of 1-benzo[1,3]dioxol-5-yl-indoles bearing 3-N-fused heteroaryl moieties have been designed, synthesized, and evaluated for their anticancer activity against prostate (LNCaP), pancreatic (MIA PaCa-2), and acute lymphoblastic leukemia (CCRF-CEM) cancer cell lines .

- Methods of Application: The compounds were synthesized via a Pd-catalyzed C-N cross-coupling .

- Results or Outcomes: Two compounds, 3-N-benzo[1,2,5]oxadiazole 17 and 3-N-2-methylquinoline 20, showed IC50 values ranging from 328 to 644 nM against CCRF-CEM and MIA PaCa-2 . Further studies revealed that 20 caused cell cycle arrest at the S phase and induced apoptosis in CCRF-CEM cancer cells .

Monoaminergic Systems

- Application Summary: Eutylone, a compound similar to 2-(1,3-Benzodioxol-5-yl)-3-bromoimidazo[1,2-a]pyrimidine, binds to the dopamine, serotonin, and norepinephrine transporters and inhibits the reuptake of the monoamine neurotransmitters, dopamine, serotonin, and norepinephrine .

- Methods of Application: In vitro laboratory studies were conducted to investigate the effects of drugs on monoaminergic systems .

- Results or Outcomes: Eutylone was found to bind to the dopamine, serotonin, and norepinephrine transporters and inhibit the reuptake of the monoamine neurotransmitters, dopamine, serotonin, and norepinephrine .

Safety And Hazards

Future Directions

properties

IUPAC Name |

2-(1,3-benzodioxol-5-yl)-3-bromoimidazo[1,2-a]pyrimidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8BrN3O2/c14-12-11(16-13-15-4-1-5-17(12)13)8-2-3-9-10(6-8)19-7-18-9/h1-6H,7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPKOQVHYBPOHMC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)C3=C(N4C=CC=NC4=N3)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8BrN3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70409122 |

Source

|

| Record name | 2-(1,3-benzodioxol-5-yl)-3-bromoimidazo[1,2-a]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70409122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

38.8 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24818049 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

2-(1,3-Benzodioxol-5-yl)-3-bromoimidazo[1,2-a]pyrimidine | |

CAS RN |

866145-38-2 |

Source

|

| Record name | 2-(1,3-benzodioxol-5-yl)-3-bromoimidazo[1,2-a]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70409122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

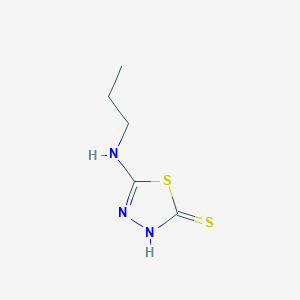

![({[(1E)-1-(1,3-benzodioxol-5-yl)ethylidene]amino}oxy)acetic acid](/img/structure/B1276190.png)

![N-[3-(aminocarbonothioyl)phenyl]cyclopropanecarboxamide](/img/structure/B1276229.png)

![1-[4-(4-Hydroxypiperidin-1-yl)phenyl]ethan-1-one](/img/structure/B1276241.png)